
3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride” is a quinoline derivative. Quinoline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s often used as a building block in the synthesis of more complex compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
Fragment-Based Design of H4 Receptor-Ligands : The design and synthesis of new ligands targeting the human histamine H4 receptor have led to the discovery of potent compounds with significant anti-inflammatory properties in vivo. These findings are based on the exploration of structure-activity relationships (SAR) around quinoline scaffolds, showcasing the potential therapeutic applications of these compounds in inflammation-related diseases (Smits et al., 2008).
Synthesis of Furoquinolines : The synthesis and evaluation of furoquinolines, including derivatives of 3-benzoyl-4-hydroxyquinolines, have demonstrated notable anti-inflammatory and analgesic activities. This research highlights the chemical versatility of quinoline derivatives and their potential as leads for developing new anti-inflammatory agents (Sharada et al., 1987).
Short Syntheses of Quinoline Carboxylic Acids : Efficient methodologies for synthesizing quinoline carboxylic acid derivatives underscore the importance of these compounds in medicinal chemistry. The described syntheses involve condensation and cyclization reactions, essential for creating quinoline-based pharmacophores with potential biological activities (Chu & Claiborne, 1987).
Antimicrobial Activity of Quinazoline Derivatives : The synthesis of novel quinazoline derivatives starting from 2-ethoxy-4-hydrazinoquinazoline showcases their antimicrobial efficacy. Such research elucidates the role of quinoline derivatives in addressing bacterial infections, further expanding the utility of these compounds in therapeutic applications (El-Hashash et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
The future research directions could involve studying the biological activity of this compound and developing synthetic methods for its preparation. Given the wide range of biological activities exhibited by quinoline derivatives, this compound could have potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
[6-ethoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.ClH/c1-3-28-18-9-10-21-19(15-18)22(26-13-11-25(2)12-14-26)20(16-24-21)23(27)17-7-5-4-6-8-17;/h4-10,15-16H,3,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSHOQAIFWWWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCN(CC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

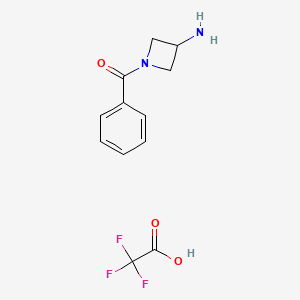
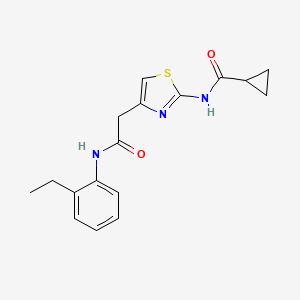
![[1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2818215.png)
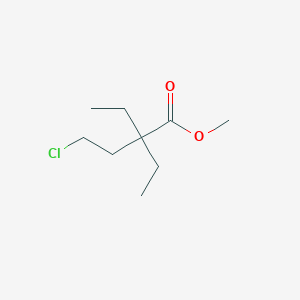
![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2818217.png)


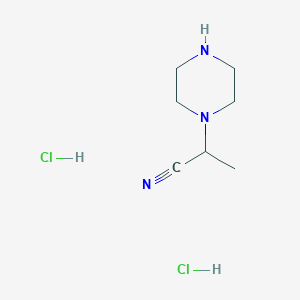
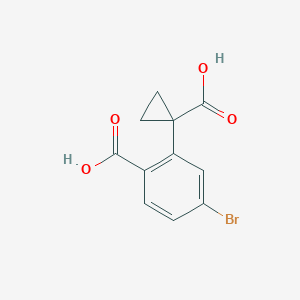
![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2818224.png)
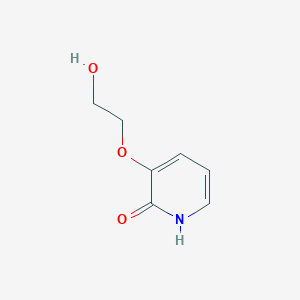

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]nicotinamide](/img/structure/B2818227.png)
